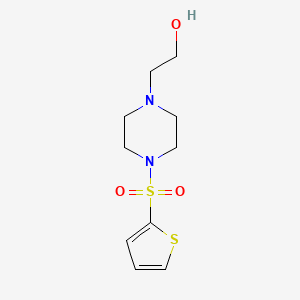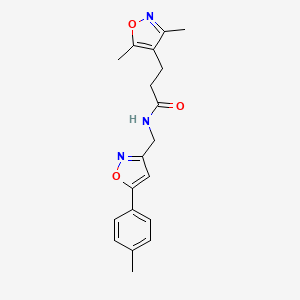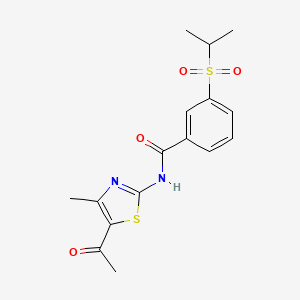
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol is a chemical compound that has garnered significant attention in scientific research. It is a piperazine derivative that has been synthesized for various purposes, including pharmacological applications. The compound has been found to exhibit various biochemical and physiological effects, making it an essential area of study for researchers.
Mechanism of Action
The mechanism of action of 2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol is not fully understood. However, it is believed to interact with various receptors in the body, including the GABA-A receptor, the NMDA receptor, and the 5-HT receptor. The compound has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 and phosphodiesterase-4.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol exhibits various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-tumor agent. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol in laboratory experiments is its relatively simple synthesis method. The compound is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several areas of future research that could be explored with 2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol. One potential avenue is investigating its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential targets for drug development. Finally, research could be conducted to optimize the synthesis method for higher yields and to improve the compound's solubility in aqueous solutions.
Synthesis Methods
The synthesis of 2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol involves the reaction of piperazine with 2-chloroethanol and 2-thiophenesulfonyl chloride. The reaction mixture is then refluxed in anhydrous tetrahydrofuran for several hours, and the product is obtained by filtration and recrystallization. The yield of the product is typically around 60-70%, making it a viable synthesis method for laboratory experiments.
Scientific Research Applications
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c13-8-7-11-3-5-12(6-4-11)17(14,15)10-2-1-9-16-10/h1-2,9,13H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASALZQUWSDFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2918088.png)
![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)




![5-(4-methoxybenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2918098.png)
![methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2918101.png)
![benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2918102.png)
![ethyl 2,4-dimethyl-5-[[(3-methylbenzoyl)amino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2918104.png)


